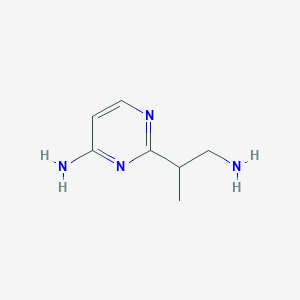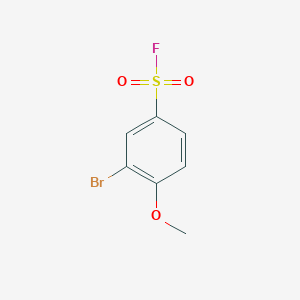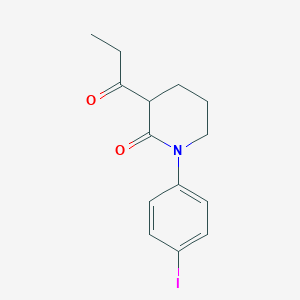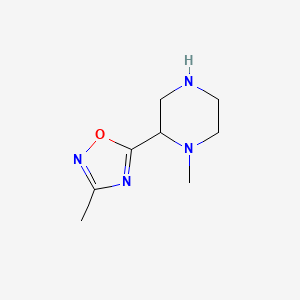
2-(1-Aminopropan-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H12N4. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine typically involves the reaction of propane-1,3-diamine with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of 4-isothiocyanato-4-methylpentan-2-one as a starting material, which reacts with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced amine derivatives.
Scientific Research Applications
2-(1-Aminopropan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine: Another analog with potential therapeutic applications.
Pyrimidin-2-amine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1-Aminopropan-2-yl)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to inhibit protein kinases makes it particularly valuable in medicinal chemistry and cancer research .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-5(4-8)7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11) |
InChI Key |
GQXYACKUPDVSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)

![1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine](/img/structure/B13250607.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)

![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
![Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13250640.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)

![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)

